molecular formula C8H4BrClN2O B13922214 3-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one

3-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one

Cat. No.: B13922214
M. Wt: 259.49 g/mol
InChI Key: YOSHQQMVBKLXNS-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis may begin with a suitable naphthyridine derivative.

    Bromination: Introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: The chlorine atom can be introduced using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) may be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-Bromo-1,6-naphthyridin-2(1H)-one: Lacks the chlorine atom, leading to different chemical properties.

    1,6-Naphthyridin-2(1H)-one: The parent compound without halogen substitutions.

Uniqueness

3-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and potential biological activities. This dual substitution may offer advantages in drug design and development.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

3-bromo-7-chloro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-7(10)2-6(4)12-8(5)13/h1-3H,(H,12,13)

InChI Key

YOSHQQMVBKLXNS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(C(=O)N2)Br

Origin of Product

United States

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